molecular formula C12H8N2O B3095107 3-(3-Hydroxypyridin-2-yl)benzonitrile CAS No. 1261909-14-1

3-(3-Hydroxypyridin-2-yl)benzonitrile

Cat. No. B3095107
CAS RN: 1261909-14-1
M. Wt: 196.20 g/mol
InChI Key: KUGNJGFWKBWBSQ-UHFFFAOYSA-N
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Description

“3-(3-Hydroxypyridin-2-yl)benzonitrile” is a chemical compound . Unfortunately, there is not much specific information available about this compound .

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Hydroxypyridin-2-yl)benzonitrile for lab experiments include its low cost, its versatility, and its low toxicity. The main limitation of using this compound for lab experiments is its lack of specificity, as it can interact with a variety of molecules and proteins in unpredictable ways.

Future Directions

There are a number of potential future directions for the use of 3-(3-Hydroxypyridin-2-yl)benzonitrile in scientific research and industrial synthesis. These include the development of new synthesis methods, the use of this compound as a tool for studying the effects of environmental factors on biochemical and physiological processes, and the use of this compound as a building block in the synthesis of other compounds. Additionally, further research could be done to better understand the mechanism of action of this compound and its biochemical and physiological effects.

Scientific Research Applications

3-(3-Hydroxypyridin-2-yl)benzonitrile is a useful tool for studying the effects of various environmental factors on biochemical and physiological processes. It has been used in studies on the effects of ultraviolet (UV) radiation on the structure and function of proteins, the effects of chemical pollutants on the activity of enzymes, and the effects of heavy metals on the growth of bacteria. It has also been used in studies on the effects of light on the growth of plants and the effects of temperature on the activity of enzymes.

properties

IUPAC Name

3-(3-hydroxypyridin-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-9-3-1-4-10(7-9)12-11(15)5-2-6-14-12/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGNJGFWKBWBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=N2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682540
Record name 3-(3-Hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261909-14-1
Record name 3-(3-Hydroxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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